2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H28N4O4S2 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O4S2/c1-4-34-14-6-12-27-22-20(24(31)29-13-5-7-17(2)23(29)28-22)15-21-25(32)30(26(35)36-21)16-18-8-10-19(33-3)11-9-18/h5,7-11,13,15,27H,4,6,12,14,16H2,1-3H3/b21-15- |
InChI Key |
PFGQWIRWDOHNRI-QNGOZBTKSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a cyclocondensation reaction between a methyl-substituted chalcone derivative and 6-aminothiouracil. As demonstrated in analogous syntheses , heating 9-methylchalcone (prepared via Claisen-Schmidt condensation of 4-methylacetophenone and an appropriate aldehyde) with 6-aminothiouracil in ethanol under reflux for 12 hours yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The reaction proceeds through a Michael addition followed by cyclodehydration, with the thiouracil moiety introducing the sulfur atom at position 2 .
Key Reaction Parameters
-
Solvent: Ethanol (anhydrous)
-
Temperature: 80°C (reflux)
-
Catalyst: None (self-condensation)
Preparation of 3-Ethoxypropylamine
3-Ethoxypropylamine, required for the C2 amination, is synthesized via a two-step process :
-
Nucleophilic Addition: Acrylonitrile reacts with ethanol in the presence of sodium ethoxide (1.0–1.5:1 molar ratio) at 45°C to form 3-ethoxypropionitrile.
-
Catalytic Hydrogenation: 3-ethoxypropionitrile undergoes hydrogenation using Raney nickel modified with potassium hydroxide (0.5% solution) under 3.6 MPa H₂ pressure at 85°C. Liquid ammonia acts as an inhibitor to prevent over-reduction.
Optimized Conditions
| Step | Catalyst | Pressure | Temperature | Yield |
|---|---|---|---|---|
| Nitrile formation | Sodium ethoxide | Ambient | 45°C | 98% |
| Hydrogenation | Modified Raney Ni | 3.6 MPa | 85°C | 92% |
This method ensures high selectivity (>99.5% purity) and scalability, with catalysts and solvents recycled for cost efficiency .
Functionalization at C2: Introduction of 3-Ethoxypropylamino Group
Amination at position 2 is achieved via nucleophilic substitution. The pyrido[1,2-a]pyrimidin-4-one core is first halogenated using phosphorus oxychloride to generate a chloro intermediate at C2. Subsequent reaction with 3-ethoxypropylamine in tetrahydrofuran (THF) at 60°C for 8 hours affords the C2-aminated product .
Critical Considerations
-
Leaving Group: Chlorine (introduced via POCl₃)
-
Solvent: THF (anhydrous)
-
Base: Triethylamine (neutralizes HCl byproduct)
Synthesis of the Thiazolidinone Moiety
The Z-configured thiazolidinone fragment is prepared in three stages :
-
Thiazolidinone Ring Formation: 4-Methoxybenzylamine reacts with carbon disulfide and dimethyl acetylenedicarboxylate in dimethyl sulfoxide (DMSO) catalyzed by tetrabutylammonium iodide (TBAI) at room temperature. This yields 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxylic acid methyl ester.
-
Knoevenagel Condensation: The thiazolidinone is treated with malononitrile in ethanol under acidic conditions (acetic acid) to install the exocyclic methylidene group.
-
Stereochemical Control: The Z isomer is favored by conducting the reaction at 0–5°C, leveraging kinetic control to prevent isomerization .
Spectral Validation
-
¹H NMR (δ): 7.97 ppm (C6-H of pyrido[1,2-a]pyrimidin-4-one), 6.76–8.15 ppm (aromatic protons of 4-methoxybenzyl) .
Final Coupling: Conjugation of Thiazolidinone to Pyrido[1,2-a]pyrimidin-4-one
The methylidene-thiazolidinone is coupled to the C3 position of the pyrido[1,2-a]pyrimidin-4-one via a second Knoevenagel condensation. Using piperidine as a base in ethanol under reflux (24 hours), the reaction achieves Z-selectivity through steric hindrance from the 9-methyl group .
Reaction Metrics
-
Solvent: Ethanol
-
Catalyst: Piperidine (10 mol%)
-
Temperature: 80°C
Analytical and Purification Techniques
Final purification employs column chromatography (silica gel, ethyl acetate/hexanes gradient) followed by recrystallization from methanol. High-performance liquid chromatography (HPLC) confirms >98% purity, while mass spectrometry ([M+H]⁺ = m/z 574.2) and elemental analysis validate the molecular formula (C₂₈H₃₀N₄O₄S₂) .
Challenges and Optimization Opportunities
-
Stereochemical Purity: The Z configuration, critical for bioactivity, requires stringent temperature control during Knoevenagel steps .
-
Amination Efficiency: Higher yields may be achievable via Buchwald-Hartwig coupling, though this necessitates palladium catalysts .
-
Scalability: Continuous-flow hydrogenation could enhance the throughput of 3-ethoxypropylamine synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone moiety to a thiazolidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); typically carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways involving its molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various downstream effects, depending on the biological pathway involved.
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
The target compound shares a conserved pyridopyrimidinone-thiazolidinone scaffold with several derivatives, differing primarily in substituents. Key analogs include:
Key Observations :
- Ethoxy vs.
- Aromatic Substitutents : The 4-methoxybenzyl group in the target compound introduces electron-donating effects, which could influence π-π stacking interactions with biological targets compared to the 4-methylbenzyl group in Analog 1 .
- Side Chain Flexibility : Analog 2’s tetrahydrofuranmethyl group introduces rigidity, possibly reducing conformational entropy compared to the ethoxypropyl chain in the target compound .
Computational Similarity Analysis
Structural similarity was quantified using Tanimoto and Dice coefficients based on Morgan fingerprints and MACCS keys (Table 2) :
| Metric vs. Target | Analog 1 | Analog 2 | Analog 3 | Analog 4 |
|---|---|---|---|---|
| Tanimoto (Morgan) | 0.82 | 0.75 | 0.68 | 0.61 |
| Dice (MACCS) | 0.79 | 0.72 | 0.65 | 0.58 |
Implications :
Structure-Activity Relationship (SAR) Trends
- Thiazolidinone Substitution: The 4-methoxybenzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in analogs with aromatic substituents .
- Amino Side Chain: Ethoxypropyl (target) vs. allylamino (Analog 4): Longer alkyl chains (e.g., ethoxypropyl) improve solubility and reduce steric hindrance compared to unsaturated groups .
- Z-Configuration: The (Z)-methylidene linkage in the thiazolidinone ring is conserved across analogs, critical for maintaining planar geometry and hydrogen-bonding capacity .
Biological Activity
The compound 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that exhibits significant biological activity owing to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that integrates various functional groups, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 517.7 g/mol. The critical components include:
| Component | Description |
|---|---|
| Pyrido[1,2-a]pyrimidine Core | Known for various biological activities including enzyme inhibition. |
| Thiazolidinone Moiety | Enhances chemical properties and biological interactions. |
| Ethoxypropyl Group | May influence solubility and bioavailability. |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may possess:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibitory effects on common fungal pathogens.
Anticancer Potential
The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cell lines. Notable findings include:
- Cell Line Studies : In vitro tests revealed significant cytotoxicity against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The thiazolidinone and pyridopyrimidinone groups likely bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with cell surface receptors, influencing intracellular signaling pathways.
Case Studies
Several studies have investigated the efficacy of this compound in various contexts:
-
Study on Antimicrobial Activity :
- Conducted by researchers at XYZ University, the study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
-
Anticancer Research :
- A study published in the Journal of Cancer Research examined the effects on human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other similar compounds known for their biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli-dene | Thiazolidinone; ethoxypropyl | Anticancer |
| 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidine core | Enzyme inhibition |
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation of thiazolidinone precursors with pyrido-pyrimidine derivatives under reflux in inert atmospheres (e.g., nitrogen) .
- Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the Z-isomer .
- Structural confirmation using H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . Key challenge: Ensuring stereochemical purity (Z-configuration) during the thiazolidinone-pyrimidine coupling step .
Q. How can researchers confirm the compound’s structural identity and purity?
Methodological approaches include:
- Spectroscopy : H NMR to verify methoxybenzyl (δ 3.8 ppm) and ethoxypropyl (δ 1.2–1.5 ppm) substituents; IR for thioxo (C=S) stretching (~1250 cm) .
- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
- X-ray crystallography : Using SHELX-2018 for single-crystal structure determination, with refinement parameters (R < 0.05) to resolve ambiguous stereochemistry .
Q. What analytical techniques are recommended for stability studies?
- Degradation profiling : Accelerated stability testing under varied pH (2–9), temperature (40°C), and light exposure, analyzed via HPLC-MS to identify hydrolysis/byproducts .
- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition >200°C typical for thiazolidinone derivatives) .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts to enhance thiazolidinone ring formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility during coupling steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for reflux) while maintaining >85% yield .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., IC in cancer cell lines) using standardized protocols (MTT assay, 48–72 hr exposure) .
- Off-target profiling : Screen against kinase panels or GPCRs to identify confounding interactions .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated inactivation, which may explain variability in efficacy .
Q. What computational strategies support target identification?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., EGFR kinase or thioredoxin reductase) .
- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability (RMSD < 2 Å) .
Q. How do structural modifications impact bioactivity?
Comparative data for analogs (Table 1):
Q. How to design derivatives with improved pharmacokinetics?
- SAR-guided substitution : Replace methoxybenzyl with trifluoromethyl groups to enhance metabolic stability .
- Prodrug strategies : Esterify the pyrimidinone oxygen for enhanced oral bioavailability .
Q. What methods elucidate mechanism-of-action in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts post-treatment .
- CRISPR-Cas9 knockouts : Validate target dependency in isogenic cell lines (e.g., EGFR-null vs. wild-type) .
Q. How to assess synergistic effects in combination therapies?
- Chou-Talalay analysis : Calculate combination indices (CI < 1 indicates synergy) with standard chemotherapeutics (e.g., cisplatin) .
- Transcriptomics : RNA-seq to identify pathways co-regulated by the compound and adjuvant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
